molecular formula C16H13ClN2OS B2733718 4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 892853-39-3

4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2733718
CAS No.: 892853-39-3
M. Wt: 316.8
InChI Key: XNFCUKSIUKCREF-UHFFFAOYSA-N
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Description

4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities.

Mechanism of Action

While the specific mechanism of action of “4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide” is not mentioned in the retrieved papers, benzothiazole derivatives have been found to exhibit significant activity against Mycobacterium tuberculosis .

Future Directions

Benzothiazole derivatives, including “4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide”, have potential for further development due to their diverse biological activities . Future research could focus on optimizing the synthesis process, exploring their biological activities in more detail, and investigating their potential applications in medicine.

Preparation Methods

The synthesis of 4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-ethyl-1,3-benzothiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide include other benzothiazole derivatives such as:

This compound stands out due to its unique combination of a chloro and ethyl group, which enhances its biological activity and specificity .

Properties

IUPAC Name

4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-2-10-4-3-5-13-14(10)18-16(21-13)19-15(20)11-6-8-12(17)9-7-11/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFCUKSIUKCREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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